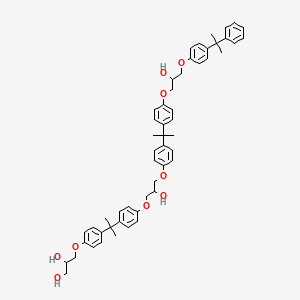
Araldite
Vue d'ensemble
Description
Araldite is a useful research compound. Its molecular formula is C54H62O9 and its molecular weight is 855.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Isotachophoretic Analyses : Araldite® is used in isotachophoretic analyses with non-aqueous solvents, improving end-voltages, analysis time, and the use of terminators with low effective mobility (Verheggen & Everaerts, 1982).
Buckling Modes in Plate Instability : It is employed in simulating buckling modes and assessing plate and stiffener deformations in plate instability problems (Narayanan & Chow, 1982).
Electron Microscopy : this compound is used for embedding tissue for ultrathin sectioning in electron microscopy. This application provides excellent phase contrast microscopy sections and facilitates easy cutting of ultrathin sections (Richardson, Jarett & Finke, 1960).
Study of Plant Cells : The resin helped in studying the nuclear envelope of plant cells, revealing connections between the endoplasmic reticulum and the perinuclear space (Marinos, 1960).
Prevention of Explosion Damage in Electron Microscopy : this compound embedding resin prevents "explosion damage," a common issue with methacrylate polymers in electron microscopy (Birbeck & Mercer, 1956).
Tissue Preparation Drawback : While used as an alternative to butyl methacrylate for tissue preparation in electron microscopy, it can cause serious wrinkling during sectioning (Davis, 1959).
Cerebral Vascularization Morphology : this compound F serves as an effective injection medium for studying cerebral vascularization, offering minimal volume shrinkage and suitability for scanning electron microscopy (van der Zwan & Hillen, 1990).
Embedding Medium in Paleontology : It can embed organisms, fossils, and sedimentary rocks for ultrathin sectioning, enhancing the resolution of fine structures (Wass, 1979).
Link Between Optical and Electron Microscopy : this compound embedded tissue sections help identify crystals in biological tissues and fluids (Crocker et al., 1977).
Dynamic Fracture Research : Homalite 100 and this compound B are used in dynamic fracture research, studying crack propagation, arrest, and post-arrest oscillation (Metcalf & Kobayashi, 1980).
Propriétés
IUPAC Name |
3-[4-[2-[4-[2-hydroxy-3-[4-[2-[4-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H62O9/c1-52(2,38-10-8-7-9-11-38)39-12-24-48(25-13-39)60-34-45(57)35-61-50-28-18-42(19-29-50)54(5,6)43-20-30-51(31-21-43)63-37-46(58)36-62-49-26-16-41(17-27-49)53(3,4)40-14-22-47(23-15-40)59-33-44(56)32-55/h7-31,44-46,55-58H,32-37H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLNMOVIMRLOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OCC(COC5=CC=C(C=C5)C(C)(C)C6=CC=C(C=C6)OCC(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H62O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


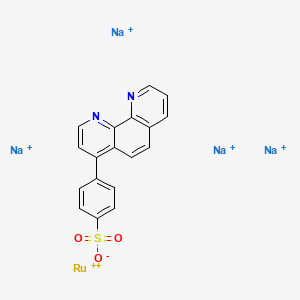
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B8193014.png)
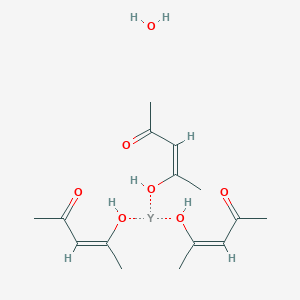
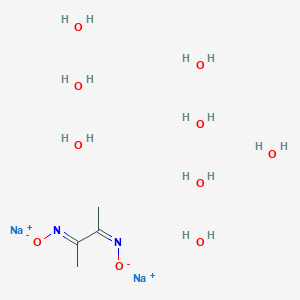
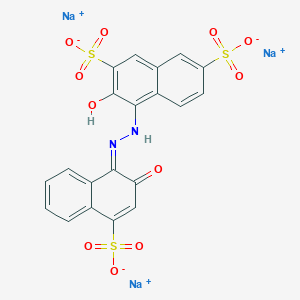
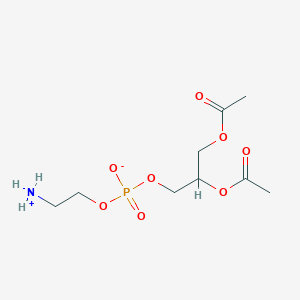
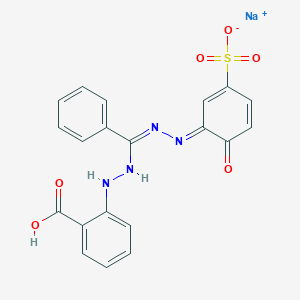

![(2Z)-2-[(2Z)-2-(2-chloro-3-ethenylcyclopent-2-en-1-ylidene)ethylidene]-1,3,3-trimethylindole;1,2,3,3-tetramethylindol-1-ium;chloride](/img/structure/B8193060.png)
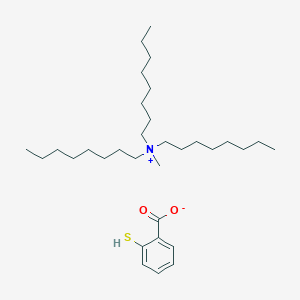
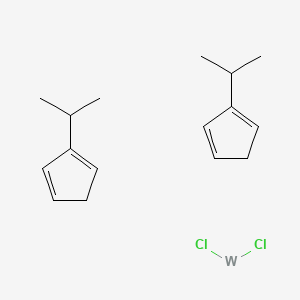

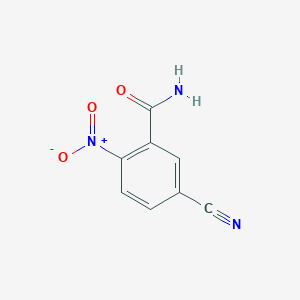
![(NE)-N-[(5Z)-5-hydroxyiminopentylidene]hydroxylamine](/img/structure/B8193089.png)
